molecular formula C16H14N4O3S3 B2438836 Methyl 4-(((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate CAS No. 1002041-83-9

Methyl 4-(((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

カタログ番号: B2438836
CAS番号: 1002041-83-9
分子量: 406.49
InChIキー: JTJFZJLKNMAULN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a useful research compound. Its molecular formula is C16H14N4O3S3 and its molecular weight is 406.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 4-(((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with benzoate moieties. The general synthetic route includes:

  • Formation of Thiadiazole Core : The initial step involves the formation of the thiadiazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide.
  • Ureido Group Introduction : The introduction of the ureido group is achieved through nucleophilic substitution reactions.
  • Final Esterification : The final step involves esterification to form the methyl ester derivative.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. For instance, research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines:

  • HepG2 (liver cancer) : IC50 values reported around 4.37 μM indicate potent activity against liver cancer cells.
  • A549 (lung cancer) : IC50 values around 8.03 μM suggest effectiveness against lung cancer cells .

Antimicrobial Activity

Compounds containing thiadiazole rings have shown promising antimicrobial properties. For example:

  • In vitro studies demonstrated that certain thiadiazole derivatives inhibit the growth of bacteria and fungi, indicating their potential as antimicrobial agents .

Antiprotozoal Activity

Research has also highlighted the antiprotozoal activity of thiadiazole derivatives against pathogens such as Trypanosoma cruzi and Leishmania donovani. In vitro assays have shown that some derivatives can inhibit parasite proliferation significantly at concentrations around 50 μM .

The mechanisms by which this compound exhibits its biological activities include:

  • Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and microbial metabolism.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interference with DNA Synthesis : Some studies suggest that these compounds may interfere with DNA replication processes in both cancerous and microbial cells.

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 (μM)Activity
Thiadiazole DerivativeHepG24.37Antitumor
Thiadiazole DerivativeA5498.03Antitumor
Thiadiazole DerivativeT. cruzi50Antiprotozoal
Thiadiazole DerivativeL. donovani50Antiprotozoal

科学的研究の応用

Overview

Thiadiazole derivatives, including methyl 4-(((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms.

Case Studies

  • Karakuş et al. (2018) demonstrated that thiadiazole derivatives exhibited significant anticancer activity against human colorectal carcinoma (HCT116) and cervix carcinoma (HeLa) cell lines. The most active compound from their study showed IC50 values of 13.92 ± 0.22 µM against HeLa cells and 37.91 ± 0.10 µM against HCT116 cells, indicating strong potential for further development as anticancer agents .
  • In vitro Studies : A series of synthesized thiadiazole derivatives were tested for their effects on cell viability and apoptosis induction in cancer cell lines such as LoVo and MCF-7. The results indicated significant anti-proliferative effects, suggesting that modifications in the thiadiazole structure could enhance anticancer activity .

Overview

Thiadiazole derivatives have also been recognized for their antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains.

Case Studies

  • Antimicrobial Screening : Research has indicated that certain thiadiazole derivatives possess comparable antimicrobial activity to standard antibiotics such as ciprofloxacin. This suggests their potential as alternative therapeutic agents in treating bacterial infections .
  • Mechanistic Insights : The antimicrobial action is believed to be linked to the disruption of bacterial cell membranes and interference with vital biochemical pathways essential for bacterial survival .

Potential as Chk1 Inhibitors

Thiadiazole derivatives have been explored as potential inhibitors of checkpoint kinase 1 (Chk1), a critical regulator in the DNA damage response pathway. Inhibition of Chk1 can sensitize cancer cells to chemotherapy by preventing them from repairing DNA damage effectively .

Summary of Biological Activities

Activity Description Reference
AnticancerSignificant inhibition of cancer cell growth; induces apoptosis
AntimicrobialEffective against various bacterial strains; comparable to standard antibiotics
Chk1 InhibitionPotential to sensitize cancer cells to chemotherapy

特性

IUPAC Name

methyl 4-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S3/c1-23-13(21)11-6-4-10(5-7-11)9-25-16-20-19-15(26-16)18-14(22)17-12-3-2-8-24-12/h2-8H,9H2,1H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJFZJLKNMAULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。